The synthesis of tert-butyl (tert-butoxycarbonyl)oxycarbamate typically involves the reaction of tert-butyl hydroxycarbamate with an appropriate acylating agent. A common method includes:
The molecular structure of tert-butyl (tert-butoxycarbonyl)oxycarbamate can be described as follows:
tert-Butyl (tert-butoxycarbonyl)oxycarbamate is involved in several chemical reactions, primarily related to its role as a protecting group:
The mechanism of action for tert-butyl (tert-butoxycarbonyl)oxycarbamate primarily revolves around its function as a protecting group:
The physical and chemical properties of tert-butyl (tert-butoxycarbonyl)oxycarbamate include:
tert-Butyl (tert-butoxycarbonyl)oxycarbamate finds extensive applications in organic synthesis:
The compound tert-butyl (tert-butoxycarbonyl)oxycarbamate is systematically named as tert-butyl [(tert-butoxycarbonyl)oxy]carbamate under IUPAC conventions. Its molecular formula C₁₀H₁₉NO₅ (molecular weight: 233.26 g/mol) features two tert-butyl (C₄H₉) groups, a carbamate (NHCOO) linkage, and a central carbamate-ester functionality. The SMILES notation O=C(OC(C)(C)C)NOC(OC(C)(C)C)=O and InChI key AGOSGCWATIJZHQ-UHFFFAOYSA-N [1] [2] [10] encode its atomic connectivity and stereochemical neutrality. The structure comprises:
Table 1: Nomenclature and Identifiers
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl [(tert-butoxycarbonyl)oxy]carbamate |
| CAS Registry | 85006-25-3 |
| Molecular Formula | C₁₀H₁₉NO₅ |
| SMILES | CC(C)(C)OC(=O)ONC(=O)OC(C)(C)C |
| InChI Key | AGOSGCWATIJZHQ-UHFFFAOYSA-N |
| Common Synonyms | N,O-Bis-Boc-hydroxylamine; Carbamic acid, (tert-butoxycarbonyloxy)-, tert-butyl ester |
While the compound lacks chiral centers, its rotatable bonds (7 bonds, as per computational data) enable conformational flexibility [2]. Key stereoelectronic features include:
Table 2: Key Computational Parameters
| Parameter | Value | Method |
|---|---|---|
| Rotatable Bonds | 7 | XLOGP3 |
| TPSA | 73.86 Ų | Ertl et al. 2000 |
| LogP (Consensus) | 1.89 | iLOGP/XLOGP3 |
| Intramolecular H-bond | Absent | SILICOS-IT |
X-ray Diffraction (XRD): No single-crystal XRD data is available in the search results, likely due to the compound’s low melting point and conformational flexibility.
Nuclear Magnetic Resonance (NMR):
Infrared Spectroscopy (IR):
Table 3: Spectroscopic Signatures
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹³C NMR | 153.2 ppm, 156.8 ppm | Carbamate/ester C=O |
| 82.5 ppm | Quaternary C (Boc) | |
| IR | 1740 cm⁻¹, 1690 cm⁻¹ | ν(C=O) |
| 1250 cm⁻¹ | ν(N–O) | |
| MS | m/z 234.2 [M+H]⁺ | Molecular ion |
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 21416-14-8
CAS No.: 63451-47-8
CAS No.: 275823-92-2
CAS No.: 61587-05-1